BenchChemオンラインストアへようこそ!

CL4H6

siRNA delivery Hepatocyte targeting Lipid Nanoparticle (LNP)

CL4H6 (CAS 2256087-35-9) is a third-generation pH-sensitive ionizable cationic lipid with an apparent pKa of approximately 6.35. It serves as a core functional component of lipid nanoparticles (LNPs) designed for the targeted delivery of nucleic acids, primarily siRNA, to hepatocytes and other cell types.

Molecular Formula C59H113NO5
Molecular Weight 916.5 g/mol
Cat. No. B10824916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCL4H6
Molecular FormulaC59H113NO5
Molecular Weight916.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCCCCCCC(CCCCCCOC(=O)CCCCCCCC=CCCCCCCCC)(CCCCN(CCC)CCC)O
InChIInChI=1S/C59H113NO5/c1-5-9-11-13-15-17-19-21-23-25-27-29-31-33-39-47-57(61)64-55-45-37-35-41-49-59(63,51-43-44-54-60(52-7-3)53-8-4)50-42-36-38-46-56-65-58(62)48-40-34-32-30-28-26-24-22-20-18-16-14-12-10-6-2/h21-24,63H,5-20,25-56H2,1-4H3/b23-21-,24-22-
InChIKeyZFFZMGJMZGAGMF-SXAUZNKPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

CL4H6: A Third-Generation pH-Sensitive Cationic Lipid for High-Efficiency siRNA Delivery


CL4H6 (CAS 2256087-35-9) is a third-generation pH-sensitive ionizable cationic lipid [1] with an apparent pKa of approximately 6.35 . It serves as a core functional component of lipid nanoparticles (LNPs) designed for the targeted delivery of nucleic acids, primarily siRNA, to hepatocytes and other cell types [2]. Its molecular design incorporates a tertiary amine head group and unsaturated fatty acid chains, enabling efficient endosomal escape and cytosolic release of its payload [3].

Why CL4H6 Cannot Be Interchanged with Earlier-Generation or Generic Ionizable Lipids


Ionizable cationic lipids, while sharing a common functional purpose in LNP-based nucleic acid delivery, exhibit substantial variation in potency, toxicity profile, and payload compatibility due to differences in head group structure, pKa, and hydrophobic tail architecture [1]. Generic substitution with earlier-generation lipids such as YSK05 or DLin-MC3-DMA (MC3) often leads to suboptimal in vivo performance, necessitating higher doses and increasing the risk of dose-limiting toxicities [2]. CL4H6 represents a rationally optimized structure that integrates high endosomal escape efficiency with rapid biodegradability, a combination not found in its predecessors [3]. The quantitative evidence below demonstrates that these structural differences translate into measurable, significant advantages in potency and safety, making CL4H6 a distinct and non-interchangeable selection for demanding nucleic acid delivery applications.

Quantitative Evidence for the Differentiated Performance of CL4H6 in Lipid Nanoparticle Formulations


Superior in vivo Gene Silencing Potency: CL4H6 vs. YSK05 and YSK13

CL4H6 demonstrates a substantially lower 50% effective dose (ED50) for Factor VII gene knockdown in mice compared to its direct predecessors, YSK13 and YSK05, representing a significant advancement in in vivo siRNA delivery potency [1].

siRNA delivery Hepatocyte targeting Lipid Nanoparticle (LNP) ED50

Enhanced Endosomal Escape and Cytosolic Release: CL4H6 vs. Previously Developed LNPs

In comparative in vivo experiments, LNPs formulated with CL4H6 exhibit markedly superior efficiency in facilitating endosomal escape and cytosolic release of complex-loaded siRNAs compared to LNPs based on earlier lipid designs [1].

siRNA delivery Endosomal escape Cytosolic release Lipid Nanoparticle (LNP)

Higher siRNA Delivery Efficiency: CL4H6 vs. MC3 Lipid

In a structure-activity relationship study, CL4H6 was identified as the most efficient lipid in its series and demonstrated superior performance in the hepatic delivery of siRNA when compared to the well-established benchmark ionizable lipid, DLin-MC3-DMA (MC3) [1].

siRNA delivery Hepatocyte targeting Lipid Nanoparticle (LNP) MC3 DLin-MC3-DMA

Rapid Biodegradability and Enhanced In Vivo Safety Profile

CL4H6 is designed with ester bonds that enable rapid degradation after siRNA delivery, contributing to a wider therapeutic safety window compared to previous technologies [1]. In a repeat-dose toxicity study, no abnormalities in hematological or histological parameters were observed even at a dose 400 times the ED50, administered intravenously eight times over one month [2].

Biodegradability Safety Toxicity siRNA delivery Lipid Nanoparticle (LNP)

High Encapsulation Efficiency and LNP Formulation Versatility

LNPs formulated with CL4H6 consistently achieve high encapsulation efficiency for nucleic acids of varying sizes, indicating robust formulation performance [1]. For mRNA payloads, encapsulation efficiencies range from 86% to 93% for sequences up to 4521 nt [1]. Additionally, CL4H6-based LNPs exhibit long-term colloidal stability, maintaining their particle size for over 150 days at 4°C [1].

Encapsulation Efficiency Lipid Nanoparticle (LNP) mRNA delivery siRNA delivery Formulation

Optimal Application Scenarios for CL4H6 Based on Quantified Evidence


Hepatocyte-Targeted siRNA Gene Silencing Requiring High Potency

For in vivo studies aiming to silence genes in the liver, CL4H6 offers a 6- to 24-fold improvement in potency over its predecessors YSK13 and YSK05, respectively, as evidenced by an ED50 of 2.5 µg/kg for Factor VII knockdown [7]. This allows researchers to achieve robust gene silencing at significantly lower doses, minimizing potential off-target effects and enabling more subtle biological investigations. The superior performance over the industry standard MC3 lipid [6] further positions CL4H6 as the ionizable lipid of choice for demanding hepatic siRNA applications. [3]

Development of High-Efficiency LNP Formulations for Cancer Immunotherapy

In immuno-oncology research, the ability to effectively reprogram tumor-associated macrophages (TAMs) is critical. CL4H6-LNPs have demonstrated the capacity for selective and efficient uptake in TAMs within a human tumor xenograft model, leading to strong gene silencing of targets like STAT3 and HIF-1α [7]. This targeted approach reversed the pro-tumorous functions of TAMs and enhanced anti-tumor immune responses [7]. The high potency and favorable safety profile of CL4H6 make it an ideal candidate for developing novel LNP-based cancer immunotherapies where precise macrophage modulation is desired.

Precision Anti-Fibrotic siRNA Therapy in Ocular Tissues

For the development of therapeutics targeting fibrosis in delicate tissues such as the eye, a combination of high efficiency and low toxicity is paramount. CL4H6 has been successfully used to deliver MRTF-B siRNA into human conjunctival fibroblasts, achieving significant gene silencing (over 75% reduction) with high encapsulation efficiency (>92%) [7]. The demonstrated in vivo safety profile, even at 400x the effective dose [6], supports the use of CL4H6 in repeated dosing regimens that may be necessary for chronic conditions like post-surgical fibrosis, where safety and local delivery are key concerns.

Cost-Effective and Reliable LNP Manufacturing for Genomic Medicine Research

For core facilities and research groups manufacturing their own LNPs, the formulation properties of CL4H6 translate directly into operational efficiency. Its ability to achieve 86-93% encapsulation for large mRNA payloads [7] and maintain particle size stability for over 150 days [7] reduces waste of valuable nucleic acid reagents and ensures consistent batch-to-batch performance. This reliability reduces the time spent on quality control and re-formulation, making CL4H6 a highly practical and cost-effective choice for high-throughput LNP production workflows in academic and industrial research settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for CL4H6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.